Chlorine Positional Distinction
The compound is the 2-chloronaphthalen-1-yl positional isomer, distinct from the more commonly cataloged 1-chloronaphthalen-2-yl morpholine-4-carboxylate (CAS 526190-29-4). For the 1-chloro isomer, reported physicochemical data include aqueous solubility of ~15 mg/mL and logP of 2.8 , while no experimental data are documented for the 2-chloro isomer. This positional difference is expected to alter molecular properties and biological interactions, making the compound a useful tool for SAR studies.
| Evidence Dimension | Chlorine Substitution Position |
|---|---|
| Target Compound Data | Cl at naphthalene C-2; ester at C-1 (no experimental data available) |
| Comparator Or Baseline | Cl at naphthalene C-1; ester at C-2 (aqueous solubility ~15 mg/mL, logP 2.8 from vendor data) |
| Quantified Difference | Not quantified; difference in chlorine position only |
| Conditions | Vendor-reported data for comparator; no experimental data for target |
Why This Matters
Procurement of this specific positional isomer enables systematic SAR studies that require the chlorine atom at the naphthalene 2-position rather than the 1-position, a structural variation which is a critical variable in medicinal chemistry optimization and off-target selectivity profiling.
